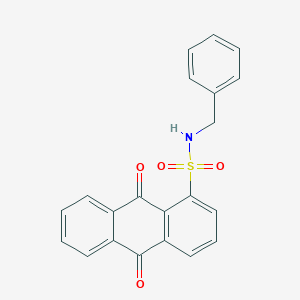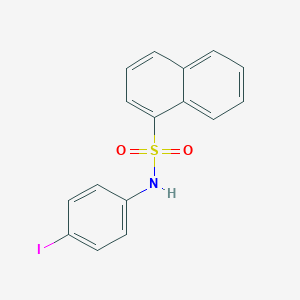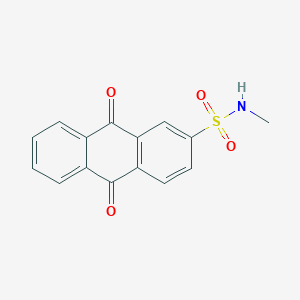![molecular formula C52H40O12 B375219 2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol](/img/structure/B375219.png)
2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is a complex organic compound characterized by multiple hydroxyl groups and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] typically involves the condensation of phenolic compounds under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the methylene bridges between the phenolic units .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-bis(4-hydroxyphenyl) fluorene: Another compound with multiple hydroxyl groups and aromatic rings, used in similar applications.
4,6-Diacetylresorcinol: A bifunctional carbonyl compound with similar structural features.
Uniqueness
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical modifications. This complexity enhances its utility in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C52H40O12 |
|---|---|
Molekulargewicht |
856.9g/mol |
IUPAC-Name |
2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |
InChI |
InChI=1S/C52H40O12/c53-29-9-1-25(2-10-29)49-33-17-35(43(59)21-41(33)57)50(26-3-11-30(54)12-4-26)37-19-39(47(63)23-45(37)61)52(28-7-15-32(56)16-8-28)40-20-38(46(62)24-48(40)64)51(27-5-13-31(55)14-6-27)36-18-34(49)42(58)22-44(36)60/h1-24,49-64H |
InChI-Schlüssel |
WQMHDKXCEBMUSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dimethylanilino)sulfonyl]benzoic acid](/img/structure/B375139.png)
![13-thiophen-2-yl-11-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B375140.png)
![N-{4-[(1-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B375141.png)

![N-(2-phenylethyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375143.png)
![N-[1,1'-biphenyl]-4-yl-4-methoxybenzenesulfonamide](/img/structure/B375145.png)
![5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B375147.png)
![1-(4-methoxybenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B375148.png)


![2-Methoxyethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B375153.png)
![METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B375155.png)

![Ethyl 4-[(1-naphthylsulfonyl)amino]benzoate](/img/structure/B375158.png)
